

Cross-Validation of Analytical Methods for Quantifying Demethoxyrapamycin: A Technical Guide

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Compound of Interest

Compound Name: *Demethoxyrapamycin*

CAS No.: 83482-58-0

Cat. No.: B1670236

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Executive Summary

Demethoxyrapamycin (CAS: 83482-58-0), also known as 27-**demethoxyrapamycin** or AY-24668, is a naturally occurring macrocyclic lactone co-produced with rapamycin (sirolimus) by *Streptomyces hygroscopicus*[1]. In the pharmaceutical industry, it is rigorously monitored as a critical active pharmaceutical ingredient (API) impurity[2]. Conversely, in bioanalytical laboratories, its structural homology to other macrolides makes it an ideal internal standard (IS) for quantifying immunosuppressants like tacrolimus[3].

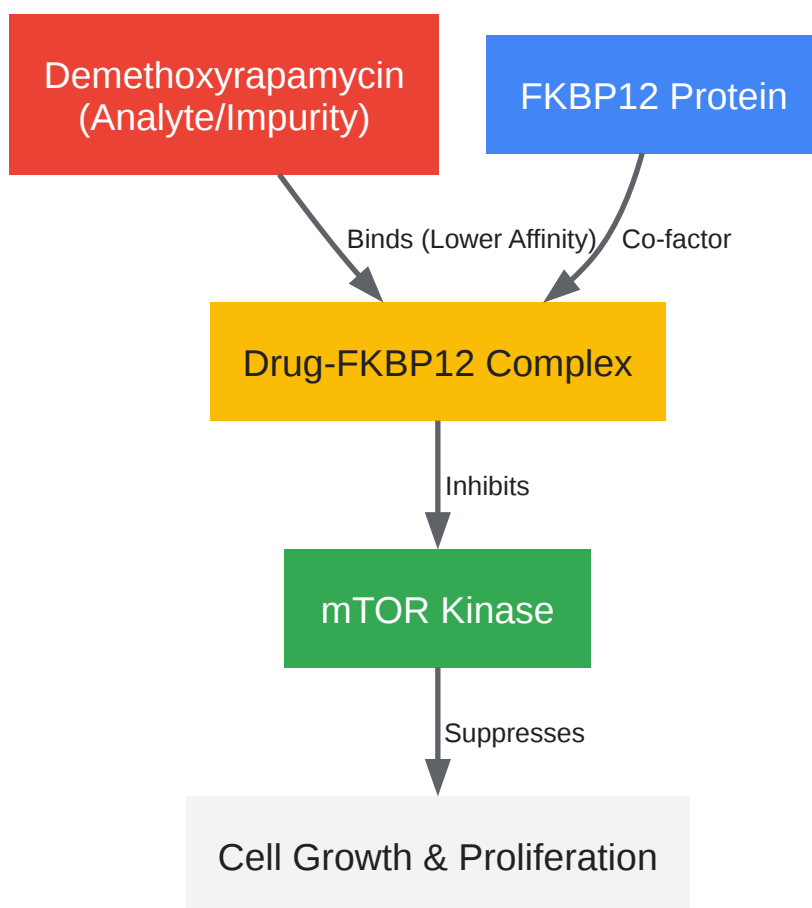
This guide provides a comprehensive cross-validation of the two primary methodologies used for its quantification: HPLC-UV (for high-concentration API lot release) and LC-MS/MS (for trace-level biological matrix analysis).

Mechanistic Grounding: Structural Causality in Analytical Behavior

To design a robust quantification method, one must understand how the molecular structure of **demethoxyrapamycin** dictates its analytical behavior.

Demethoxyrapamycin (C₅₀H₇₇NO₁₂, MW: 884.16) differs from rapamycin (C₅₁H₇₉NO₁₃, MW: 914.17) by the absence of a single methoxy group[1]. This seemingly minor structural variance has profound implications:

- **Chromatographic Retention (Polarity):** The loss of the oxygen-containing methoxy group slightly increases the molecule's overall hydrophobicity. In reversed-phase chromatography (C18), this alters its partitioning behavior, allowing baseline resolution from the parent rapamycin peak[4].
- **Ionization Efficiency (Mass Spectrometry):** In positive electrospray ionization (ESI+), the molecule readily forms ammonium adducts [M+NH₄]⁺. The exact mass difference of 30.01 Da allows mass spectrometers to isolate **demethoxyrapamycin** (m/z 901) from rapamycin (m/z 931) without cross-talk[3].
- **Biological Binding:** The missing methoxy group alters its binding affinity to the FKBP12 protein, subsequently affecting its ability to inhibit the mTOR kinase pathway[4].

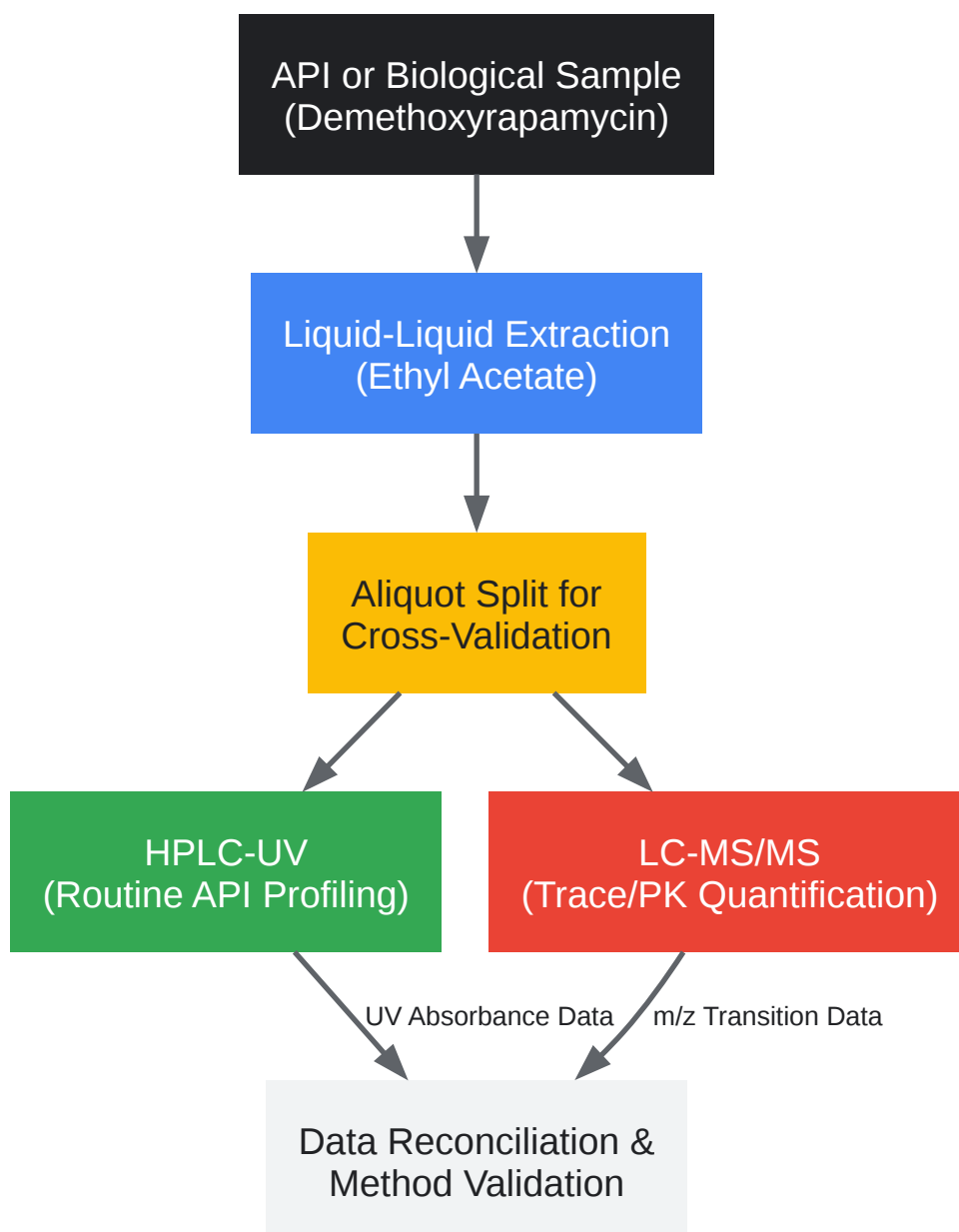


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Fig 1. **Demethoxyrapamycin** binding mechanism and mTOR pathway inhibition.

Cross-Validation Strategy: HPLC-UV vs. LC-MS/MS

A self-validating analytical system requires cross-referencing orthogonal techniques. HPLC-UV is highly reproducible and universally accepted for API impurity profiling, but it lacks the sensitivity required for pharmacokinetic (PK) studies. LC-MS/MS bridges this gap, offering sub-nanogram sensitivity, though it is highly susceptible to matrix-induced ion suppression.



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Fig 2. Cross-validation workflow comparing HPLC-UV and LC-MS/MS methodologies.

Quantitative Performance Comparison

Parameter	HPLC-UV (API Profiling)	LC-MS/MS (Bioanalysis)	Scientific Causality / Rationale
Detection Limit (LOD)	~0.1 - 0.5 µg/mL	~1 - 5 ng/mL[3]	ESI-MS/MS isolates specific ion transitions, eliminating background noise that limits bulk UV absorbance detection.
Linear Dynamic Range	1 - 100 µg/mL	5 - 500 ng/mL	UV detectors saturate at high concentrations; MS detectors suffer from droplet saturation and ion suppression at high concentrations.
Analyte Identification	Retention Time (RT) & UV Spectra	RT & Precursor-to-Product m/z	Mass spectrometry confirms molecular weight (e.g., [M+NH ₄] ⁺ at m/z 901)[3], preventing false positives from co-eluting macrolide isomers.
Matrix Effects	Low	High (Ion Suppression)	UV is largely unaffected by non-absorbing matrix salts; ESI droplet desolvation efficiency is highly dependent on matrix cleanliness.

Self-Validating Experimental Protocols

Protocol A: HPLC-UV for High-Concentration API Profiling

This protocol is designed to quantify **demethoxyrapamycin** as an impurity in bulk sirolimus API, utilizing the conjugated triene system of the macrolide for UV detection[4],[5].

Step-by-Step Methodology:

- **Sample Preparation:** Dissolve the sirolimus API in LC-grade methanol to a final concentration of 1.0 mg/mL. Causality: Methanol ensures complete solubilization of the hydrophobic macrolide without causing precipitation during aqueous gradient mixing.
- **Chromatographic Setup:** Equip the system with a C18 reversed-phase column (e.g., YMC ODS-A, 4.6 x 150 mm, 5 μ m)[4].
- **Mobile Phase Configuration:**
 - Mobile Phase A: 0.025% Formic acid in ultra-pure water[4].
 - Mobile Phase B: 0.025% Formic acid in acetonitrile[4].
- **Gradient Elution:** Run a linear gradient from 5% B to 95% B over 25 minutes, holding at 95% B for 10 minutes to wash the column. Flow rate: 0.8 mL/min[4].
- **Detection:** Set the UV detector to 276 nm[5].
- **Self-Validation Check (System Suitability):** Calculate the chromatographic resolution (Rs) between the **demethoxyrapamycin** peak and the main rapamycin peak. The system is only validated for quantification if $R_s \geq 1.5$. If $R_s < 1.5$, the gradient slope must be flattened (e.g., extend the gradient time to 35 minutes) to ensure accurate peak integration.

Protocol B: LC-MS/MS for Trace-Level Bioanalysis

This protocol utilizes **demethoxyrapamycin** as an internal standard (IS) or quantifies it directly from biological matrices (e.g., liver microsomal incubates)[3].

Step-by-Step Methodology:

- Liquid-Liquid Extraction (LLE): To 100 μL of the biological sample, add 500 μL of ethyl acetate[3]. Vortex vigorously for 2 minutes, then centrifuge at 14,000 x g for 5 minutes. Causality: Ethyl acetate selectively partitions the hydrophobic **demethoxyrapamycin** into the organic phase while leaving polar matrix proteins and salts in the aqueous phase, significantly reducing downstream ion suppression.
- Reconstitution: Transfer the organic layer to a clean vial, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in 100 μL of mobile phase (3:49 v/v methanol-acetonitrile/water)[3].
- Chromatographic Setup: Inject 10 μL onto a Hypersil-Keystone Beta Basic-18 column[3].
- Mass Spectrometry Setup: Operate the mass spectrometer with an Electrospray Ionization (ESI) interface in positive mode[3].
- Ion Monitoring: Monitor the ammonium adduct $[\text{M}+\text{NH}_4]^+$ at m/z 901 for **demethoxyrapamycin** in Single Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode[3].
- Self-Validation Check (Matrix Effect Assessment): Post-extraction, run a matrix blank (matrix extracted without the analyte) spiked with **demethoxyrapamycin**. Compare the peak area to a neat standard prepared in the mobile phase. The matrix factor (MF) must be between 0.85 and 1.15. Additionally, ensure the Signal-to-Noise (S/N) ratio at the Lower Limit of Quantification (LLOQ) is ≥ 10 .

Comprehensive References

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